molecular formula C7H10N4O2 B145709 2-(2-Aminoethylamino)-5-nitropyridine CAS No. 29602-39-9

2-(2-Aminoethylamino)-5-nitropyridine

Cat. No.: B145709
CAS No.: 29602-39-9
M. Wt: 182.18 g/mol
InChI Key: ODHSPTHLPCXPTL-UHFFFAOYSA-N
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Description

2-(2-Aminoethylamino)-5-nitropyridine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of an aminoethylamino group and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylamino)-5-nitropyridine typically involves the nitration of a pyridine derivative followed by the introduction of the aminoethylamino group. One common method involves the nitration of 2-chloropyridine to form 2-chloro-5-nitropyridine, which is then reacted with ethylenediamine to yield this compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethylamino)-5-nitropyridine undergoes various types of chemical reactions, including:

    Oxidation: The aminoethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aminoethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-(2-Aminoethylamino)-5-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethylamino)-5-nitropyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethylamino)-5-nitropyridine is unique due to the presence of both an aminoethylamino group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-(5-nitropyridin-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c8-3-4-9-7-2-1-6(5-10-7)11(12)13/h1-2,5H,3-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHSPTHLPCXPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183785
Record name 5-Nitro-2-pyridylaminoethyl-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29602-39-9
Record name 2-[(2-Aminoethyl)amino]-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29602-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-pyridylaminoethyl-2-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-2-pyridylaminoethyl-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2-pyridylaminoethyl-2-amine
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Synthesis routes and methods

Procedure details

The preparation of the material 6-[(2-aminoethyl)amino]pyridine with various substitutents on the pyridine can be found in the precedures for the preparation of [4-(2,4-dichlorophenyl)-5-imidazol-2-ylpyrimidin-2-yl]{2-[(5-nitro(2-pyridyl))amino]ethyl}amine, Example 74, and its analogues.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using 2-(2-Aminoethylamino)-5-nitropyridine (AAN) as a matrix in MALDI-MS analysis of phospholipids?

A1: AAN, a basic compound, offers several advantages as a matrix in negative-ion mode MALDI-MS for phospholipid analysis []:

    Q2: How does this compound behave in solution under UV irradiation?

    A2: Research indicates that this compound (AAN), along with other nitrogen heterocyclic aromatic compounds, undergoes significant radiationless deactivation when exposed to UV light in acetonitrile solutions []. This means a considerable portion of the absorbed UV energy is released as heat into the surrounding environment rather than being emitted as light. This property is essential to consider when utilizing AAN in applications involving UV irradiation, such as in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

    Q3: Are there alternative matrices for MALDI-MS analysis of phospholipids?

    A3: Yes, while this compound (AAN) offers advantages for analyzing specific phospholipid classes, other matrices are commonly used in MALDI-MS for phospholipid analysis. These include:

    • 2,5-dihydroxybenzoic acid (DHB): A commonly used matrix for various analytes in MALDI, although less sensitive than AAN for some phospholipid classes in negative ion mode [].
    • para-nitroaniline: Another matrix used in MALDI, but with lower sensitivity compared to AAN for phospholipid detection in negative ion mode [].

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